N-[2-(Cyclopentyloxy)-4-fluorophenyl]thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-[2-(Cyclopentyloxy)-4-fluorophenyl]thieno[2,3-d]pyrimidin-4-amine is a chemical compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a substituted phenyl group with a cyclopentyloxy and fluorine substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclopentyloxy)-4-fluorophenyl]thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often involve heating the thiophene-2-carboxamides in the presence of a desiccant like calcium chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cyclopentyloxy)-4-fluorophenyl]thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
N-[2-(Cyclopentyloxy)-4-fluorophenyl]thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(Cyclopentyloxy)-4-fluorophenyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in diseases like cancer and tuberculosis .
Comparison with Similar Compounds
Similar Compounds
N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine: Known for its activity against Mycobacterium tuberculosis.
Thieno[3,2-d]pyrimidine-7-carbonitriles: Synthesized from 3-amino-4-cyano-2-thiophenecarboxamides.
Uniqueness
N-[2-(Cyclopentyloxy)-4-fluorophenyl]thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties. The presence of the cyclopentyloxy and fluorine groups can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
917907-67-6 |
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Molecular Formula |
C17H16FN3OS |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(2-cyclopentyloxy-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H16FN3OS/c18-11-5-6-14(15(9-11)22-12-3-1-2-4-12)21-16-13-7-8-23-17(13)20-10-19-16/h5-10,12H,1-4H2,(H,19,20,21) |
InChI Key |
ZAZIQMWBZCGCQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC(=C2)F)NC3=C4C=CSC4=NC=N3 |
Origin of Product |
United States |
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